2-methyl-5-(1H-pyrazol-1-yl)aniline 2-methyl-5-(1H-pyrazol-1-yl)aniline
Brand Name: Vulcanchem
CAS No.: 1368873-96-4
VCID: VC2860602
InChI: InChI=1S/C10H11N3/c1-8-3-4-9(7-10(8)11)13-6-2-5-12-13/h2-7H,11H2,1H3
SMILES: CC1=C(C=C(C=C1)N2C=CC=N2)N
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol

2-methyl-5-(1H-pyrazol-1-yl)aniline

CAS No.: 1368873-96-4

Cat. No.: VC2860602

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-5-(1H-pyrazol-1-yl)aniline - 1368873-96-4

Specification

CAS No. 1368873-96-4
Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
IUPAC Name 2-methyl-5-pyrazol-1-ylaniline
Standard InChI InChI=1S/C10H11N3/c1-8-3-4-9(7-10(8)11)13-6-2-5-12-13/h2-7H,11H2,1H3
Standard InChI Key JFOQIBNUIKXRNN-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C=CC=N2)N
Canonical SMILES CC1=C(C=C(C=C1)N2C=CC=N2)N

Introduction

Chemical Identity and Structural Properties

2-methyl-5-(1H-pyrazol-1-yl)aniline features a pyrazole heterocycle connected to an aniline derivative. The molecular structure consists of a pyrazole ring attached to the 5-position of a 2-methylaniline, creating a compound with multiple nitrogen-containing functional groups that provide diverse reaction capabilities.

Physical and Chemical Identifiers

The following table presents the key identifiers and physical properties of 2-methyl-5-(1H-pyrazol-1-yl)aniline:

PropertyValue
CAS Number1368873-96-4
Molecular FormulaC₁₀H₁₁N₃
Molecular Weight173.21 g/mol
IUPAC Name2-methyl-5-pyrazol-1-ylaniline
Standard InChIInChI=1S/C10H11N3/c1-8-3-4-9(7-10(8)11)13-6-2-5-12-13/h2-7H,11H2,1H3
Standard InChIKeyJFOQIBNUIKXRNN-UHFFFAOYSA-N
SMILESCC1=C(C=C(C=C1)N2C=CC=N2)N

Table 1: Chemical identifiers and physical properties of 2-methyl-5-(1H-pyrazol-1-yl)aniline

Structural Features and Bonding

The molecule contains three nitrogen atoms: one as part of the primary amine group on the aniline moiety and two within the five-membered pyrazole heterocycle. The methyl group at the 2-position of the aniline provides steric effects that may influence the compound's reactivity and binding properties. The connection between the pyrazole and aniline occurs through a C-N bond, creating a system with extended conjugation.

Chemical Reactivity

The reactivity profile of 2-methyl-5-(1H-pyrazol-1-yl)aniline is influenced by both the aniline and pyrazole components of its structure.

Aniline Component Reactivity

The primary amine group (-NH₂) on the aniline portion makes this compound capable of:

  • Nucleophilic substitution reactions

  • Acylation and alkylation reactions

  • Formation of Schiff bases with aldehydes and ketones

  • Diazotization reactions to form diazonium salts

Pyrazole Component Reactivity

The pyrazole ring contributes additional reactivity patterns:

  • Electrophilic aromatic substitution (though less reactive than benzene)

  • Metal coordination through the nitrogen atoms

  • Hydrogen bonding interactions

  • Potential for further functionalization at available positions

Structural Analogs and Related Compounds

Several structurally related compounds provide context for understanding the properties and potential applications of 2-methyl-5-(1H-pyrazol-1-yl)aniline through structural comparison.

Comparison with Structural Isomers and Analogs

The following table compares 2-methyl-5-(1H-pyrazol-1-yl)aniline with related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
2-methyl-5-(1H-pyrazol-1-yl)aniline1368873-96-4C₁₀H₁₁N₃173.21 g/molReference compound
N-methyl-2-(1H-pyrazol-1-yl)aniline1342434-23-4C₁₀H₁₁N₃173.22 g/molN-methylated amine, different pyrazole position
2-methyl-4-(1H-pyrazol-1-yl)aniline727993-37-5C₁₀H₁₁N₃173.21 g/molPyrazole at 4-position instead of 5-position
3-(1-methyl-1H-pyrazol-5-yl)aniline910037-08-0C₁₀H₁₁N₃173.22 g/molMethylated pyrazole, different connection point
2-(5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline923945-90-8C₁₁H₁₀F₃N₃241.21 g/molContains trifluoromethyl group, methylated pyrazole

Table 2: Comparison of 2-methyl-5-(1H-pyrazol-1-yl)aniline with structural analogs

Relationship to Broader Compound Classes

2-methyl-5-(1H-pyrazol-1-yl)aniline belongs to several important chemical classes:

  • N-arylpyrazoles - Known for diverse biological activities and applications in medicinal chemistry

  • Substituted anilines - Important building blocks in organic synthesis and dye chemistry

  • Heterocyclic amines - Significant in pharmaceutical research and development

Current Research Status and Future Directions

Current research on 2-methyl-5-(1H-pyrazol-1-yl)aniline appears limited, with the compound primarily featured as a chemical intermediate or building block rather than as a focal point of extensive studies. The search results indicate a knowledge gap regarding its detailed biological activities and material properties.

Research Gaps and Opportunities

Future research directions could include:

  • Detailed biological activity screening to determine specific pharmacological properties

  • Investigation of its potential as a ligand in coordination chemistry

  • Exploration of its use in polymer science and material development

  • Development of optimized synthetic routes for large-scale production

  • Structure-activity relationship studies comparing it with structural analogs

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